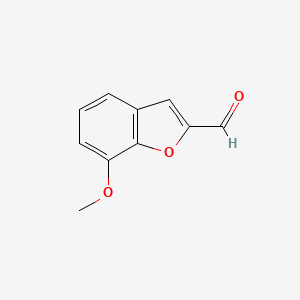
7-Methoxybenzofuran-2-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Methoxybenzofuran-2-carbaldehyde can be represented by the SMILES string COc1cccc2cc(C=O)oc12 . The InChI key for this compound is ZVPJQWBKNUJXSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Methoxybenzofuran-2-carbaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
7-Methoxybenzofuran-2-carbaldehyde and its derivatives are used in various synthesis processes. For example, the synthesis of isomeric dibenzofuran carboxaldehydes, which are then used in the creation of β-phenylethylamines and NBOMe derivatives for biological evaluations (Yempala & Cassels, 2017).
Biological Evaluation and Synthesis of Derivatives
This compound is also involved in the structural revision of natural compounds and the synthesis of their derivatives. For instance, its role in the synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives, which demonstrated moderate antibacterial activity and respectable cytotoxicity against certain cancer cell lines (Noviany et al., 2020).
Fluorescent Probe Development
It is used in the development of fluorescent probes. A notable example includes the creation of a fluorescent-colorimetric probe for selective detection of Al3+ in ethanol (Liu et al., 2020).
Chromone Schiff Base Chemosensor
7-Methoxybenzofuran-2-carbaldehyde is also utilized in the synthesis of Schiff-base fluorescent sensors for the detection of specific ions, demonstrating significant fluorescence enhancement upon binding (Liu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
7-methoxy-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPJQWBKNUJXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392661 | |
| Record name | 7-Methoxybenzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzofuran-2-carbaldehyde | |
CAS RN |
88234-77-9 | |
| Record name | 7-Methoxybenzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


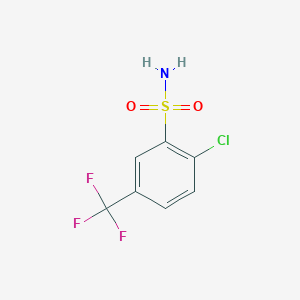
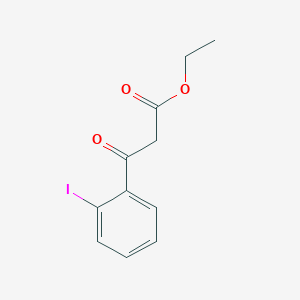

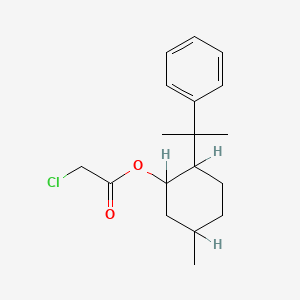
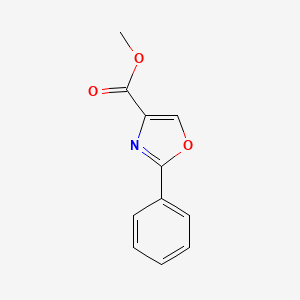

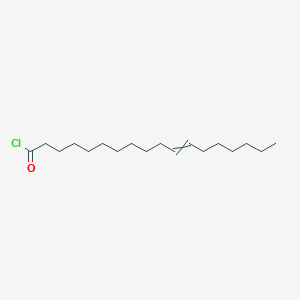
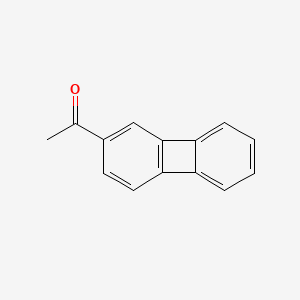
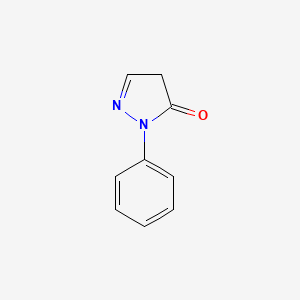
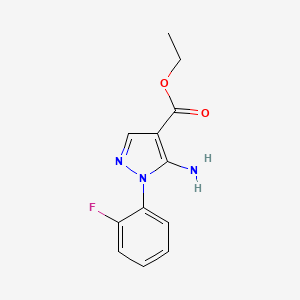
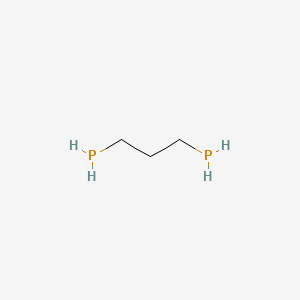
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)
